molecular formula C23H19ClN4O B15153504 (4Z)-2-benzyl-4-[2-(4'-chlorobiphenyl-4-yl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-benzyl-4-[2-(4'-chlorobiphenyl-4-yl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B15153504
M. Wt: 402.9 g/mol
InChI Key: BPJBGBUITJEVSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-4-(2-{4’-chloro-[1,1’-biphenyl]-4-yl}diazen-1-yl)-5-methyl-1H-pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core, a biphenyl group, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-4-(2-{4’-chloro-[1,1’-biphenyl]-4-yl}diazen-1-yl)-5-methyl-1H-pyrazol-3-one typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of a benzyl-substituted pyrazolone with a diazonium salt derived from 4-chloro-[1,1’-biphenyl]-4-amine. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-(2-{4’-chloro-[1,1’-biphenyl]-4-yl}diazen-1-yl)-5-methyl-1H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolones.

Scientific Research Applications

2-Benzyl-4-(2-{4’-chloro-[1,1’-biphenyl]-4-yl}diazen-1-yl)-5-methyl-1H-pyrazol-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, although further research is needed to confirm its efficacy and safety.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-benzyl-4-(2-{4’-chloro-[1,1’-biphenyl]-4-yl}diazen-1-yl)-5-methyl-1H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-4-chlorophenol: Shares the benzyl and chloro substituents but lacks the pyrazolone core.

    4-Chloro-2-benzylphenol: Similar structure but with different functional groups.

    Biphenyl derivatives: Compounds with similar biphenyl structures but different substituents.

Uniqueness

2-Benzyl-4-(2-{4’-chloro-[1,1’-biphenyl]-4-yl}diazen-1-yl)-5-methyl-1H-pyrazol-3-one is unique due to its combination of a pyrazolone core, a biphenyl group, and a chloro substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C23H19ClN4O

Molecular Weight

402.9 g/mol

IUPAC Name

2-benzyl-4-[[4-(4-chlorophenyl)phenyl]diazenyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C23H19ClN4O/c1-16-22(23(29)28(27-16)15-17-5-3-2-4-6-17)26-25-21-13-9-19(10-14-21)18-7-11-20(24)12-8-18/h2-14,27H,15H2,1H3

InChI Key

BPJBGBUITJEVSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)CC2=CC=CC=C2)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.